Ethyl 4-bromobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H9BrO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step involves reacting the brominated intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom and ester group can participate in various interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 3-Bromobenzo[b]thiophene
Uniqueness
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthesizing specialized compounds for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H9BrO2S |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
ethyl 4-bromo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3 |
InChI Key |
AJAVWXGGQFOGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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